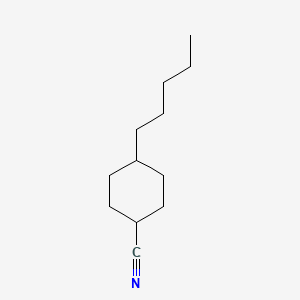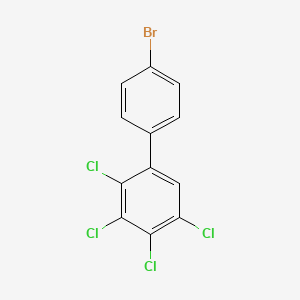
1,1'-Biphenyl, 4'-bromo-2,3,4,5-tetrachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 4’-bromo-2,3,4,5-tetrachloro- is a complex organic compound characterized by its biphenyl structure with bromine and chlorine substituents
Métodos De Preparación
The synthesis of 1,1’-Biphenyl, 4’-bromo-2,3,4,5-tetrachloro- typically involves multi-step organic reactions. One common method includes the bromination and chlorination of biphenyl derivatives. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3), while chlorination can be performed using chlorine (Cl2) with a catalyst like iron(III) chloride (FeCl3) . Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1’-Biphenyl, 4’-bromo-2,3,4,5-tetrachloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 4’-bromo-2,3,4,5-tetrachloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential effects on living organisms.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 4’-bromo-2,3,4,5-tetrachloro- involves its interaction with molecular targets through its halogen substituents. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, where they influence the reactivity of the biphenyl core. The compound may also undergo radical reactions, where the halogen atoms are involved in the formation of reactive intermediates .
Comparación Con Compuestos Similares
1,1’-Biphenyl, 4’-bromo-2,3,4,5-tetrachloro- can be compared with other halogenated biphenyl compounds such as:
1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Similar in structure but lacks the bromine substituent.
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-: Another tetrachlorinated biphenyl with different chlorine positions.
1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-: Differently substituted tetrachlorobiphenyl.
Propiedades
Número CAS |
82845-25-8 |
|---|---|
Fórmula molecular |
C12H5BrCl4 |
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2,3,4,5-tetrachlorobenzene |
InChI |
InChI=1S/C12H5BrCl4/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H |
Clave InChI |
DIWVWXQAIZHGHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


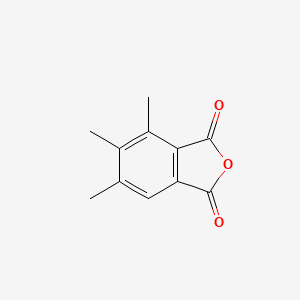
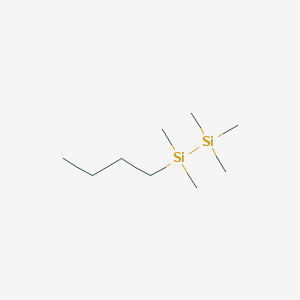
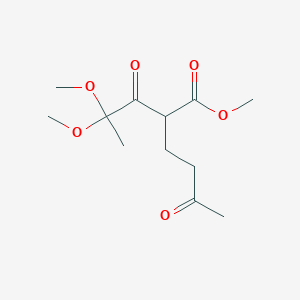
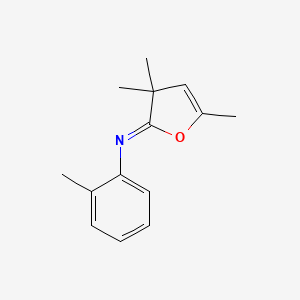
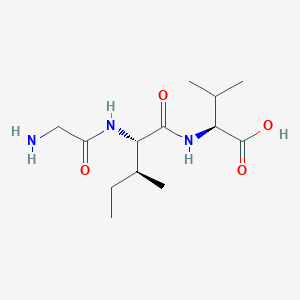
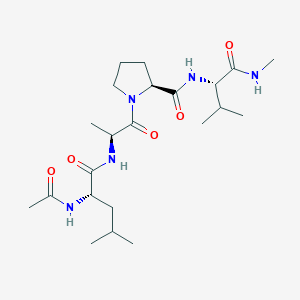

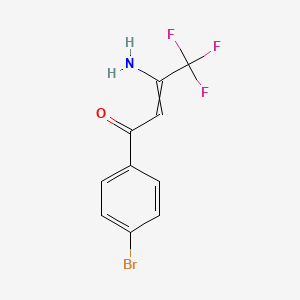
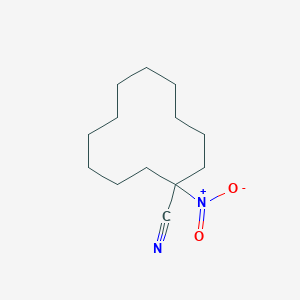
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)


